(1)Benzothieno(2,3-c)pyridine-4-carbonitrile, 1,2-dihydro-3-amino-5-methoxy-8-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-1-oxo-2-phenyl-, 9,9-dioxide
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Overview
Description
(1)Benzothieno(2,3-c)pyridine-4-carbonitrile, 1,2-dihydro-3-amino-5-methoxy-8-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-1-oxo-2-phenyl-, 9,9-dioxide is a complex organic compound with a unique structure that combines multiple functional groups and heterocyclic rings
Preparation Methods
The synthesis of (1)Benzothieno(2,3-c)pyridine-4-carbonitrile, 1,2-dihydro-3-amino-5-methoxy-8-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-1-oxo-2-phenyl-, 9,9-dioxide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzothieno pyridine core, followed by the introduction of the carbonitrile group. Subsequent steps involve the addition of the amino, methoxy, and other functional groups through various organic reactions such as nucleophilic substitution, reduction, and cyclization.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1)Benzothieno(2,3-c)pyridine-4-carbonitrile, 1,2-dihydro-3-amino-5-methoxy-8-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-1-oxo-2-phenyl-, 9,9-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological effects.
Comparison with Similar Compounds
Similar compounds include other benzothieno pyridine derivatives, which share the core structure but differ in the functional groups attached These compounds may have similar chemical properties but can exhibit different biological activities due to variations in their structures
Properties
CAS No. |
155857-54-8 |
---|---|
Molecular Formula |
C33H28N4O6S |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
3-amino-5-methoxy-8-[(12E)-13-methoxy-7-methyl-3-oxa-11-azatricyclo[6.5.1.04,14]tetradeca-1,8(14),10,12-tetraen-9-yl]-1,9,9-trioxo-2-phenyl-[1]benzothiolo[2,3-c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C33H28N4O6S/c1-17-9-11-24-27-22(16-43-24)25(42-3)15-36-14-21(26(17)27)19-10-12-23(41-2)29-28-20(13-34)32(35)37(18-7-5-4-6-8-18)33(38)31(28)44(39,40)30(19)29/h4-8,10,12,14-17,21,24H,9,11,35H2,1-3H3/b25-15+,36-14? |
InChI Key |
XFWMDSFKPNXAFB-ZJBYHSPASA-N |
Isomeric SMILES |
CC1CCC2C3=C1C(C=N/C=C(\C3=CO2)/OC)C4=C5C(=C(C=C4)OC)C6=C(S5(=O)=O)C(=O)N(C(=C6C#N)N)C7=CC=CC=C7 |
Canonical SMILES |
CC1CCC2C3=C1C(C=NC=C(C3=CO2)OC)C4=C5C(=C(C=C4)OC)C6=C(S5(=O)=O)C(=O)N(C(=C6C#N)N)C7=CC=CC=C7 |
Origin of Product |
United States |
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